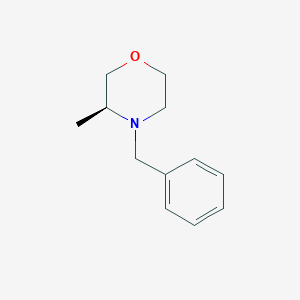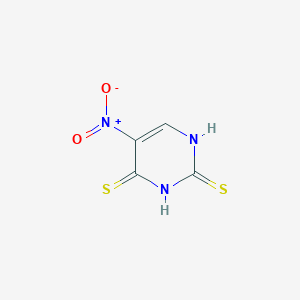
3-(4-Methylphenyl)benzonitrile
説明
3-(4-Methylphenyl)benzonitrile is a chemical compound with the molecular formula C14H11N . It is also known as 4’-methyl-biphenyl-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of 3-(4-Methylphenyl)benzonitrile consists of a biphenyl group with a methyl group attached to one of the phenyl rings and a nitrile group attached to the other . The InChI code for this compound is 1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3 .Physical And Chemical Properties Analysis
3-(4-Methylphenyl)benzonitrile has a molecular weight of 193.25 . .科学的研究の応用
Crystal Structure Analysis
3-(4-Methylphenyl)benzonitrile: has been studied for its crystal structure, which is crucial for understanding its physical and chemical properties . The molecule’s phenyl rings are inclined to one another, and in the crystal form, weak C—H interactions create a layered structure. This information is vital for materials science and engineering, where the crystal structure can influence the material’s properties and suitability for various applications.
Non-Linear Optical (NLO) Materials
Some derivatives of 3-(4-Methylphenyl)benzonitrile , such as chalcones, have been reported to be good NLO materials . NLO materials are essential for developing advanced photonic technologies like high-speed information processing and laser systems. The compound’s ability to alter the polarization of light makes it a candidate for future research in optical switching and modulation devices.
Medicinal Chemistry
The compound’s analogs have been isolated from natural products and have biological applications . In medicinal chemistry, understanding the structure and reactivity of such compounds can lead to the development of new pharmaceuticals, especially in the design of drugs with specific targeting capabilities.
Quantum Chemistry Calculations
3-(4-Methylphenyl)benzonitrile: has been used in quantum chemistry calculations to predict molecular properties such as polarizability and hyperpolarizability . These properties are significant for the development of new materials with potential applications in electronics and optics.
Vibrational Spectroscopy
The compound has been subjected to vibrational spectroscopy studies, including FTIR and FT-Raman, to investigate its vibrational modes . This analysis is crucial for chemical identification and quantification, which has applications in quality control and research laboratories.
Thermodynamic Properties
Density Functional Theory (DFT) has been employed to study the thermodynamic properties of 3-(4-Methylphenyl)benzonitrile derivatives . Knowledge of these properties is essential for chemical process design and optimization, particularly in the chemical manufacturing industry.
Safety And Hazards
特性
IUPAC Name |
3-(4-methylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJXCGMHZMGQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362719 | |
| Record name | 3-(4-methylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)benzonitrile | |
CAS RN |
133909-96-3 | |
| Record name | 3-(4-methylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)


![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)







